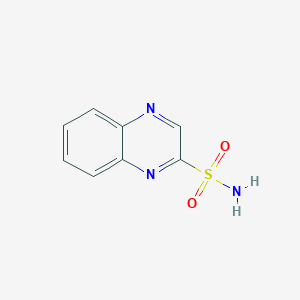

Quinoxaline-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound . It is used in many pharmaceutical and industrial applications . The quinoxaline moiety is a core unit in many drugs currently on the market .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds produces quinoxaline .

Molecular Structure Analysis

The molecular structure of Quinoxaline-2-sulfonamide is represented by the Inchi Code: 1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H, (H2,9,12,13) .

Chemical Reactions Analysis

Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Physical And Chemical Properties Analysis

Quinoxaline-2-sulfonamide is a white crystalline powder . It has a melting point of 43-46 degrees Celsius . It is mostly insoluble in water, and soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide .

Applications De Recherche Scientifique

Biomedical Applications

Quinoxaline-2-sulfonamide, when combined with the sulfonamide group, shows a broad spectrum of biomedical activities. These activities include diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. This makes quinoxaline-2-sulfonamide derivatives promising candidates for developing therapeutic agents against various diseases (Irfan et al., 2021).

Antibacterial Properties

Quinoxaline sulfonamides have demonstrated potential as antibacterial agents. A study synthesizing quinoxaline-2,3-dione with sulfonamide moiety revealed appreciable bactericidal effects against various bacterial strains. These findings indicate the potential of these compounds in formulating new antimicrobial compounds to treat infections, particularly with pathogens developing resistance against existing antibiotics (Taiwo et al., 2021).

Anticancer Activity

Several studies have explored the anticancer potential of quinoxaline sulfonamides. Novel quinoxaline sulfonamides showed promising anticancer activity, especially against human breast cancer cell lines. The inhibition of carbonic anhydrase isozymes is a prominent mechanism behind their anticancer activity. Compounds in these studies displayed cytotoxic activities that are comparable or superior to existing anticancer drugs (Ghorab et al., 2010).

Green Chemistry Synthesis

The green synthesis of quinoxaline sulfonamides has been investigated, emphasizing environmentally friendly and efficient methods. This approach aligns with the increasing focus on sustainable chemical processes in pharmaceutical development (Alavi et al., 2017).

Neuropharmacological Effects

Quinoxaline derivatives have shown various neuropharmacological effects, such as analgesia, sedation, and anticonvulsant actions. Some derivatives were found to be effective in CNS depressant activity and exhibited anxiolytic effects, highlighting their potential in treating neurological disorders (Olayiwola et al., 2007).

Safety And Hazards

When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .

Orientations Futures

Propriétés

IUPAC Name |

quinoxaline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZGSKFHIFQBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-2-sulfonamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)

![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)